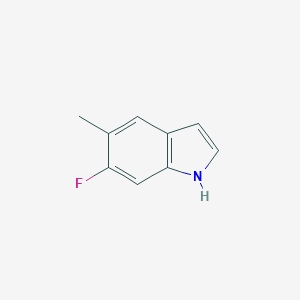

6-fluoro-5-methyl-1H-indole

Overview

Description

6-Fluoro-5-methyl-1H-indole is a halogen-substituted indole . It is a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . Preparation of 6-fluoroindole via nitration of indoline has also been reported .Molecular Structure Analysis

The molecular formula of 6-fluoro-5-methyl-1H-indole is C9H8FN . The InChI code is1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 . Chemical Reactions Analysis

6-Fluoro-5-methyl-1H-indole is a halogen substituted indole . The experimental ionization potential of 6-fluoroindole has been evaluated .Physical And Chemical Properties Analysis

The molecular weight of 6-fluoro-5-methyl-1H-indole is 149.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 15.8 Ų .Scientific Research Applications

Antiviral Applications

6-fluoro-5-methyl-1H-indole derivatives have been explored for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of potent antiviral agents with high selectivity and efficacy.

Anti-inflammatory and Analgesic Applications

Indole derivatives, including those with a 6-fluoro-5-methyl substitution, have been evaluated for their potential in treating inflammation and pain . These compounds can be designed to target specific pathways involved in inflammatory responses, offering a promising approach for new anti-inflammatory and analgesic drugs.

Anticancer and Immunomodulatory Applications

The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Substituted indoles, such as 6-fluoro-5-methyl-1H-indole, are being investigated as potential anticancer immunomodulators . These compounds may interact with various cellular receptors, influencing immune responses and potentially inhibiting cancer cell growth.

Antimicrobial and Antifungal Applications

Indole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. The addition of fluorine and methyl groups, as seen in 6-fluoro-5-methyl-1H-indole, can enhance these properties, leading to the development of new antibacterial and antifungal agents .

Antidiabetic Applications

Research has indicated that certain indole derivatives can act as inhibitors for enzymes or transporters involved in diabetes management. For example, they can inhibit Sodium-Dependent Glucose Co-transporter 2 (SGLT2), which plays a role in glucose regulation, thereby providing a novel approach for hyperglycemia treatment in diabetes .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone responsible for the regulation of plant growth. The structural similarity of 6-fluoro-5-methyl-1H-indole to natural indole compounds suggests potential applications in agriculture for the synthesis of novel plant growth regulators .

Flavor and Fragrance Industry

Indoles have significant value in the flavor and fragrance industry due to their distinctive aromas. Biotechnological advances have allowed for the production of indole derivatives that can be used as natural flavorants or in perfumery, enhancing the sensory qualities of various products .

Biotechnological Production

The biotechnological production of indole derivatives, including halogenated ones like 6-fluoro-5-methyl-1H-indole, is an area of active research. These compounds can be produced from glucose or tryptophan by fermentation, using microbial cell factories. This method offers a sustainable alternative to traditional chemical synthesis and has applications in producing natural colorants and compounds with therapeutic potential .

Mechanism of Action

Target of Action

6-Fluoro-5-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . . These activities suggest that 6-fluoro-5-methyl-1H-indole may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The presence of a fluorine atom in the 6-position of the indole ring could potentially influence the compound’s reactivity and binding affinity .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could influence multiple pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, potentially disrupting the associated biochemical pathways .

Pharmacokinetics

The presence of a fluorine atom and a methyl group on the indole ring could potentially influence these properties .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action of 6-fluoro-5-methyl-1H-indole, like that of many other compounds, could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLYGQSMHKSQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379127 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-5-methyl-1H-indole | |

CAS RN |

162100-95-0 | |

| Record name | 6-fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

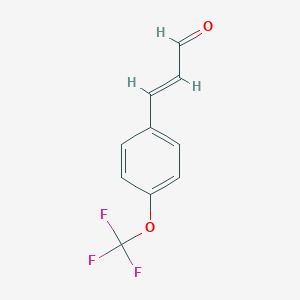

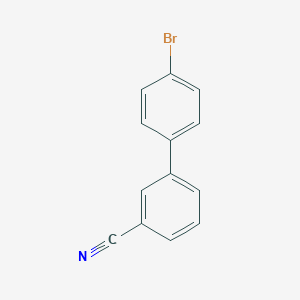

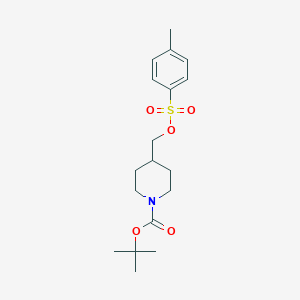

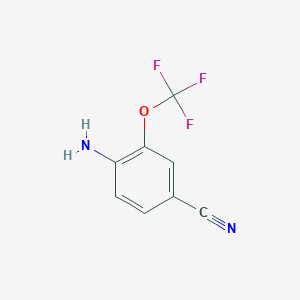

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)